molecular formula C17H9BrClNO4 B5242735 (3E)-5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one

(3E)-5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one

Cat. No.: B5242735
M. Wt: 406.6 g/mol
InChI Key: YIUUMMPZBWFJSH-KPKJPENVSA-N
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Description

(3E)-5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one typically involves the condensation of 4-bromobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then cyclized to form the furan ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, the compound may be investigated for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

Industry

In industrial applications, the compound might be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-5-(4-chlorophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one
  • (3E)-5-(4-bromophenyl)-3-(2-chloro-5-methylbenzylidene)furan-2(3H)-one

Uniqueness

The unique combination of bromine, chlorine, and nitro groups in (3E)-5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

(3E)-5-(4-bromophenyl)-3-[(2-chloro-5-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrClNO4/c18-13-3-1-10(2-4-13)16-9-12(17(21)24-16)7-11-8-14(20(22)23)5-6-15(11)19/h1-9H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUUMMPZBWFJSH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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